1,2-Benzenedicarboxylic acid, 4-(dimethylamino)-
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Overview
Description
1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- is a derivative of benzenedicarboxylic acid, specifically phthalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- typically involves the nitration of phthalic acid followed by reduction and subsequent dimethylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or other reduced derivatives .
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound without the dimethylamino group.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,4 positions.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39519-77-2 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(dimethylamino)phthalic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
JSQHZQXNKNPDQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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